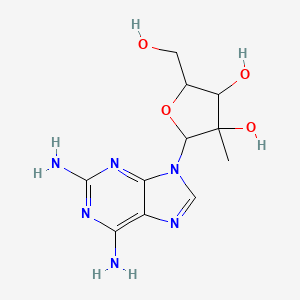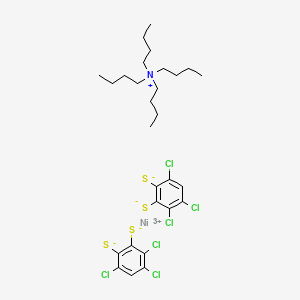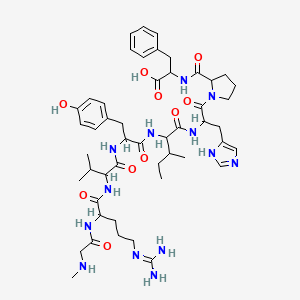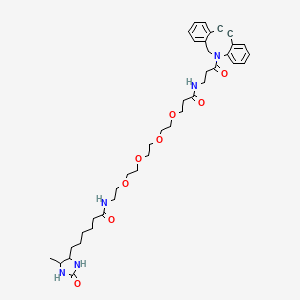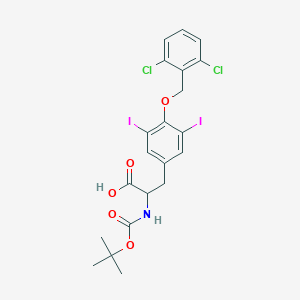
Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is a synthetic compound used primarily in research settings. It is characterized by its molecular formula C21H20Cl2I2NO5 and a molecular weight of 694.1 g/mol . This compound is often utilized in proteomics research and other biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc (tert-butoxycarbonyl) group. The phenolic hydroxyl group of tyrosine is then substituted with a 2’,6’-dichlorobenzyl group, followed by iodination at the 3 and 5 positions of the aromatic ring . The reaction conditions often require the use of organic solvents and catalysts to facilitate these transformations.
Industrial Production Methods
While specific industrial production methods for Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the iodinated positions, potentially leading to deiodinated products.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction may produce deiodinated tyrosine analogs .
Wissenschaftliche Forschungsanwendungen
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-3,5-diiodo-L-tyrosine: Similar in structure but lacks the dichlorobenzyl group.
Boc-L-tyrosine: Lacks both the dichlorobenzyl and iodinated groups.
3,5-Diiodo-L-tyrosine: Lacks the Boc protection and dichlorobenzyl group.
Uniqueness
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is unique due to its combination of Boc protection, dichlorobenzyl substitution, and iodination. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSUVXKMJNXSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2I2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)
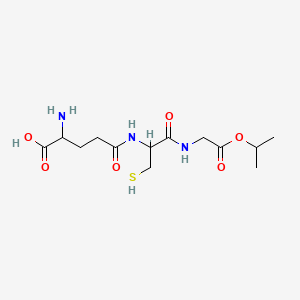
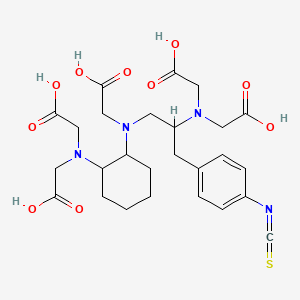
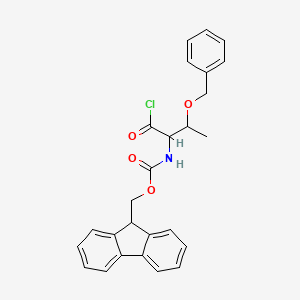
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)
![3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B12318077.png)

